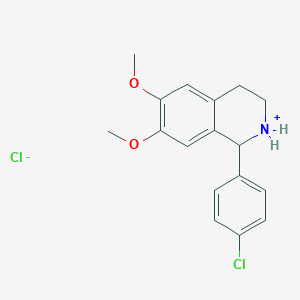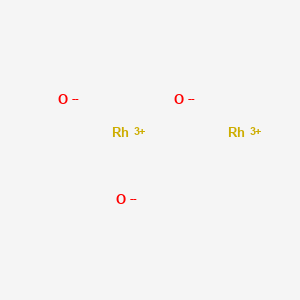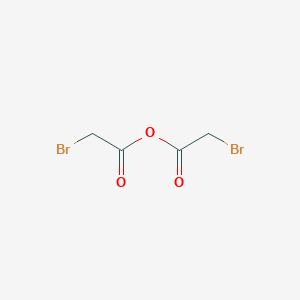
Lutetium trifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium trifluoride is an inorganic compound with the chemical formula LuF₃. It is a white, crystalline solid that is insoluble in water. This compound is one of the many compounds formed by the lanthanide metal lutetium, which generally exhibits a +3 oxidation state in its compounds .
作用机制
Target of Action
Lutetium trifluoride, also known as Lutetium fluoride, is an inorganic compound with the chemical formula LuF3 . It is primarily used in the field of Targeted Radionuclide Therapy (TRT) for cancer . The primary targets of this compound are cancer cells . The compound is conjugated with molecules that bind to specific cancer cell markers, allowing for targeted delivery .
Mode of Action
The mode of action of this compound involves the delivery of radioactive isotopes directly to tumor cells . This precision therapy aims to maximize the therapeutic effect on cancer cells while minimizing damage to surrounding healthy tissue . The compound interacts with its targets by binding to specific cancer cell markers .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cancer cell proliferation . The compound works by introducing radioactive isotopes to the tumor cells, which can cause radiation-induced cell damage . This damage occurs directly through DNA ionization or indirectly via reactive oxygen species .
Pharmacokinetics
The pharmacokinetics of this compound in the context of TRT is a burgeoning field of study . The compound’s ADME properties and their impact on bioavailability are currently under investigation . It is known that the compound has increased tumor accumulation and prolonged tumor retention time .
Result of Action
The result of this compound’s action is the destruction of cancer cells . The compound’s radioactive isotopes cause damage to the DNA of cancer cells, leading to cell death . This targeted approach maximizes the therapeutic effect on cancer cells while minimizing damage to surrounding healthy tissue .
Action Environment
The action environment of this compound can be influenced by various factors. Biological factors like the tumor microenvironment, tumor heterogeneity, and cellular repair mechanisms can influence the compound’s effectiveness . Strategies to enhance the effectiveness of TRT include modulating the microenvironment, targeting multiple receptors, and inhibiting DNA repair pathways .
准备方法
Lutetium trifluoride can be synthesized through several methods:
- Lutetium oxide reacts with hydrogen fluoride to produce this compound and water:
Reaction with Hydrogen Fluoride: Lu2O3+6HF→2LuF3+3H2O
Lutetium chloride reacts with hydrofluoric acid to form this compound and hydrochloric acid:Reaction with Hydrofluoric Acid: LuCl3+3HF→LuF3+3HCl
Lutetium sulfide reacts with hydrofluoric acid to produce this compound, hydronium ions, and hydrogen sulfide:Reaction with Hydrofluoric Acid and Lutetium Sulfide: 3Lu2S3+20HF+(2+2x)H2O→2(H3O)Lu3F10⋅xH2O+9H2S
(H3O)Lu3F10→3LuF3+HF+H2O
化学反应分析
Lutetium trifluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutetium oxide and fluorine gas.
Reduction: It can be reduced by strong reducing agents to form elemental lutetium and hydrogen fluoride.
Substitution: this compound can undergo substitution reactions with other halides to form different lutetium halides.
Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and strong reducing agents like lithium aluminum hydride. Major products formed from these reactions include lutetium oxide, elemental lutetium, and various lutetium halides .
科学研究应用
Lutetium trifluoride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Lutetium-based compounds, including this compound, are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.
Industry: this compound is used in the production of specialty glasses, ceramics, and phosphors.
相似化合物的比较
Lutetium trifluoride can be compared with other lutetium halides such as lutetium chloride, lutetium bromide, and lutetium iodide. While all these compounds exhibit similar chemical properties due to the +3 oxidation state of lutetium, this compound is unique in its high thermal stability and insolubility in water. This makes it particularly useful in high-temperature applications and in environments where water solubility is a concern .
Similar compounds include:
- Lutetium Chloride (LuCl₃)
- Lutetium Bromide (LuBr₃)
- Lutetium Iodide (LuI₃)
- Lutetium Oxide (Lu₂O₃)
Each of these compounds has its own unique set of properties and applications, but this compound stands out for its specific uses in high-temperature and water-insoluble applications .
属性
CAS 编号 |
13760-81-1 |
|---|---|
分子式 |
F3Lu |
分子量 |
231.9620 g/mol |
IUPAC 名称 |
lutetium(3+);trifluoride |
InChI |
InChI=1S/3FH.Lu/h3*1H;/q;;;+3/p-3 |
InChI 键 |
VIHLFTMKXFWYAS-UHFFFAOYSA-K |
SMILES |
F[Lu](F)F |
规范 SMILES |
[F-].[F-].[F-].[Lu+3] |
Key on ui other cas no. |
13760-81-1 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Q1: What is the molecular formula and weight of lutetium fluoride?
A1: Lutetium fluoride has the molecular formula LuF3. Its molecular weight is 231.95 g/mol.
Q2: Are there any spectroscopic data available for lutetium fluoride?
A3: Yes, researchers have investigated the optical phonon spectra of lutetium fluoride nanoparticles. [] Additionally, studies have analyzed the luminescence spectra and emission lifetimes of various potassium lutetium fluoride (KLF) microcrystals, providing valuable insights into their optical properties. [, ]
Q3: How stable is lutetium fluoride under different conditions?
A4: Lutetium fluoride demonstrates stability in various environments. Studies have explored its thermal properties at high temperatures. [] Additionally, research on ytterbium-doped KLF microcrystals suggests their suitability for applications like solid-state laser refrigeration, indicating robustness under specific laser irradiation conditions. [, ]
Q4: What materials are compatible with lutetium fluoride for specific applications?
A5: Researchers have successfully grown neodymium-doped lutetium fluoride (Nd:LuF3) thin films on magnesium fluoride (MgF2) substrates using pulsed laser deposition. [, ] This combination is promising for vacuum ultraviolet (VUV) field emission lamp applications. [] Furthermore, lutetium fluoride has been incorporated into glass-ceramics within the BaF2-SrF2-ZnF2-LuF3-InF3 system. []
Q5: What are the key optical properties of lutetium fluoride?
A6: Lutetium fluoride is characterized by its wide bandgap, making it suitable for applications in the vacuum ultraviolet (VUV) region. [] This property stems from its fluoride composition, which allows for transmission and emission in this spectral range. [, ]
Q6: How does doping affect the luminescent properties of lutetium fluoride?
A7: Doping lutetium fluoride with various lanthanide ions significantly alters its luminescence properties. For instance, Nd:LuF3 exhibits a prominent VUV fluorescence peak at 178 nm and demonstrates higher radioluminescence intensities compared to Nd:LaF3. [] Doping with other lanthanides like Erbium (Er3+) and Thulium (Tm3+) also results in VUV luminescence at 160-180 nm due to 5d-4f transitions. []
Q7: What is upconversion luminescence, and how does it apply to lutetium fluoride?
A8: Upconversion luminescence is a process where low-energy photons (e.g., infrared) are converted into higher-energy photons (e.g., visible light) within a material. Lutetium fluoride, particularly when doped with lanthanide ions like Ytterbium (Yb3+), Erbium (Er3+), and Thulium (Tm3+), exhibits efficient upconversion luminescence. [, , , , , ] This property makes it attractive for applications like bioimaging, solar cells, and displays. [, ]
Q8: What are the potential applications of lutetium fluoride in photonics?
A8: Lutetium fluoride exhibits potential for various photonic applications, including:
- VUV Light Sources: Nd:LuF3 thin films show promise as phosphors in VUV field emission lamps, emitting at wavelengths like 180 nm, 225 nm, and 255 nm. [, ]
- Solid-State Laser Refrigeration: Ytterbium-doped KLF microcrystals demonstrate potential for solid-state laser refrigeration. Notably, 10%Yb:KLuF4 exhibited cooling of 8.6 ± 2.1 K below room temperature. [, ]
- Visible Lasers: Lutetium fluoride doped with Praseodymium (Pr3+) has enabled the development of diode-pumped visible waveguide lasers operating at wavelengths like 604 nm, 645 nm, 698 nm, and 721 nm. [] Similarly, Terbium (Tb3+)-doped LiLuF4 has facilitated the creation of diode-pumped lasers emitting in the green (542 nm) and yellow (587 nm) spectral regions. []
Q9: Are there any biomedical applications for lutetium fluoride?
A10: While direct biomedical applications are limited in the provided research, the efficient upconversion luminescence of lanthanide-doped lutetium fluoride nanocrystals holds potential for bioimaging. [, ] Further research could explore its biocompatibility and suitability for in vivo applications.
Q10: What methods are used to synthesize lutetium fluoride and its derivatives?
A10: Several synthesis methods have been employed:
- Hydrothermal Synthesis: This versatile method has been used to synthesize various KLF microcrystals, including K2LuF5, KLuF4, KLu2F7, and KLu3F10. [, ] Additionally, it has been successfully used to synthesize lutetium fluoride nanocrystals with controlled morphologies. [, , ]
- Pulsed Laser Deposition: This technique is effective for growing thin films, as demonstrated by the fabrication of Nd:LuF3 thin films on MgF2 substrates. [, ]
- Combustion-Fluorization Method: This method has been successfully used to prepare Yb3+ and Tm3+ co-doped LuF3 samples. []
- Ionothermal Method: This approach allows for the synthesis of mono-disperse and uniform orthorhombic LuF3 nanocrystals, as showcased by the production of particles with an average size of about 35 nm. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)











